molecular formula C12H18N2O3S B14836709 2-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide

2-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide

Cat. No.: B14836709
M. Wt: 270.35 g/mol
InChI Key: ZCDCXGDGGAUQIR-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a pyridine ring substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through nucleophilic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects through competitive inhibition or other mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-5-methoxypyridine-3-sulfonamide
  • 2-Tert-butyl-5-bromopyridine-3-sulfonamide
  • 2-Tert-butyl-5-chloropyridine-3-sulfonamide

Uniqueness

2-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

2-tert-butyl-5-cyclopropyloxypyridine-3-sulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)11-10(18(13,15)16)6-9(7-14-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,15,16)

InChI Key

ZCDCXGDGGAUQIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=N1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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